2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile is a chemical compound with the molecular formula C11H20N2. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile typically involves the reaction of 3,3,5,5-tetramethylpiperidine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Medicine: It may be investigated for potential therapeutic applications or as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways. The exact mechanism may vary depending on the context of its use.
Comparison with Similar Compounds
- 2-(3,3,5,5-Tetramethylpiperidin-1-yl)ethanol
- 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetaldehyde
- 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetic acid
Comparison: Compared to these similar compounds, 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research contexts where the nitrile functionality is required.
Properties
Molecular Formula |
C11H20N2 |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H20N2/c1-10(2)7-11(3,4)9-13(8-10)6-5-12/h6-9H2,1-4H3 |
InChI Key |
YOVNOLNPSYYDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)CC#N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.